molecular formula C12H18ClN3O B14786800 2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide

2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide

Cat. No.: B14786800
M. Wt: 255.74 g/mol
InChI Key: GSABKAGUXFQKTC-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-isopropylpropanamide is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a pyridine ring substituted with a chloropyridinyl group, an amino group, and an isopropyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-isopropylpropanamide typically involves the alkylation of 6-chloropyridine-3-methanol with an appropriate amine. One common method involves the reaction of 6-chloropyridine-3-methanol with isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-isopropylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-isopropylpropanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-isopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide
  • N-((6-Chloropyridin-3-yl)methyl)-N-methylethanimidamide hydrochloride
  • Thiacloprid

Uniqueness

(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-isopropylpropanamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

IUPAC Name

2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C12H18ClN3O/c1-8(2)16(12(17)9(3)14)7-10-4-5-11(13)15-6-10/h4-6,8-9H,7,14H2,1-3H3

InChI Key

GSABKAGUXFQKTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CN=C(C=C1)Cl)C(=O)C(C)N

Origin of Product

United States

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